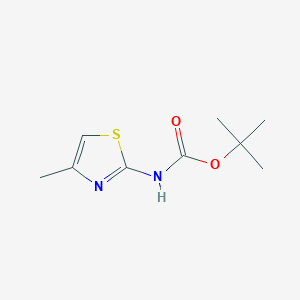

tert-Butyl (4-methylthiazol-2-yl)carbamate

Descripción general

Descripción

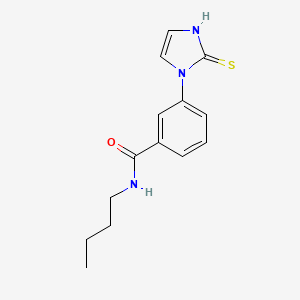

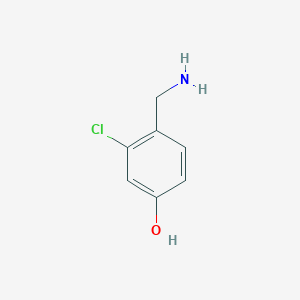

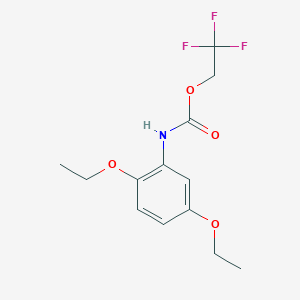

“tert-Butyl (4-methylthiazol-2-yl)carbamate”, also known as MTTCA, is an organic compound that belongs to the thiazole family . It has a molecular formula of C9H14N2O2S and a molecular weight of 214.28 g/mol .

Synthesis Analysis

The synthesis of “tert-Butyl (4-methylthiazol-2-yl)carbamate” involves the reaction of 4-methylthiazol-2-amine with di-tert-butyl dicarbonate in the presence of DMAP and Et3N . The reaction is carried out in dichloromethane at 20℃ for 2 hours . The product is then purified by flash chromatography .

Molecular Structure Analysis

The InChI Key of “tert-Butyl (4-methylthiazol-2-yl)carbamate” is JGBZPLSFZVKDDV-UHFFFAOYSA-N . This key is a unique identifier that represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“tert-Butyl (4-methylthiazol-2-yl)carbamate” has several notable physicochemical properties. It has a high GI absorption and is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.46, indicating its lipophilicity . It is soluble, with a solubility of 0.555 mg/ml or 0.00259 mol/l .

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Medicinal Chemistry

tert-Butyl (4-methylthiazol-2-yl)carbamate: is frequently used as a synthetic intermediate in the design and development of various pharmaceutical compounds. The thiazole ring, a core structure within this compound, is a common motif in many drugs due to its bioactive properties . It can be utilized to synthesize molecules with potential antibacterial, antifungal, and antiviral activities.

Biocatalytic Process Applications

The tert-butyl group within this compound exhibits unique reactivity patterns that are advantageous in biocatalytic processes. This group can enhance the stability of the molecule, making it suitable for enzymatic reactions that require robust substrates .

Antioxidant and Neuroprotective Research

Thiazole derivatives, including tert-Butyl (4-methylthiazol-2-yl)carbamate , have been explored for their antioxidant properties. These compounds can be part of studies aiming to develop treatments for oxidative stress-related diseases, such as neurodegenerative disorders .

Cancer Research

The thiazole ring is present in several antineoplastic drugs. Researchers can use tert-Butyl (4-methylthiazol-2-yl)carbamate as a precursor to develop new compounds with potential cytotoxic activities against cancer cells .

Development of Antimicrobial Agents

Given its structural similarity to known antimicrobial drugs, this compound can be used to create new agents that target resistant strains of bacteria, contributing to the field of antibiotic research .

Chemical Reaction Accelerators

The tert-butyl group’s steric bulk may be exploited in chemical synthesis to accelerate reactions by providing better substrate orientation or protecting reactive sites during a reaction sequence .

Analytical Chemistry

In analytical chemistry, tert-Butyl (4-methylthiazol-2-yl)carbamate can be used as a standard or reference compound when developing new chromatographic methods, due to its well-defined physical and chemical properties .

Biopharma Production

This compound may serve as a building block in the synthesis of complex molecules used in biopharmaceutical production, where its stability and reactivity are beneficial for creating diverse therapeutic agents .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-5-14-7(10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZPLSFZVKDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668690 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-methylthiazol-2-yl)carbamate | |

CAS RN |

848472-44-6 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)

![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)